molecular formula C8H9NO2 B1314698 2,6-Dimethylnicotinic acid CAS No. 5860-71-9

2,6-Dimethylnicotinic acid

Cat. No. B1314698
CAS RN: 5860-71-9
M. Wt: 151.16 g/mol
InChI Key: LZKZDAMNFOVXBN-UHFFFAOYSA-N
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Description

2,6-Dimethylnicotinic acid (DMNA) is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It has gained attention in recent years due to its potential applications in various fields of research and industry.


Synthesis Analysis

Methyl groups of 6-methylnicotinic acid and 2,6-dimethylnicotinic acid were deuterated by an H-D exchange reaction under conditions of 1% NaOD/D2O on heating . With a condensation reaction between the D-labeled nicotinic acid derivative and N-hydroxysuccinimide with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, the nicotinoylating agents were prepared .


Molecular Structure Analysis

The IUPAC name for 2,6-Dimethylnicotinic acid is 2,6-dimethylpyridine-3-carboxylic acid . The InChI code is 1S/C8H9NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4H,1-2H3,(H,10,11) and the InChI key is LZKZDAMNFOVXBN-UHFFFAOYSA-N . The Canonical SMILES is CC1=NC(=C(C=C1)C(=O)O)C .


Chemical Reactions Analysis

One proposed mechanism is the action of niacin’s antilipolytic effect, thought to be mediated via nicotinic acid receptors . An alternate mechanism recently uncovered is the ability of niacin to speed up the intracellular degradation of Apolipoprotein B (ApoB) containing lipoproteins, such as VLDL and LDL, by inhibiting triglyceride synthesis .


Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dimethylnicotinic acid is 151.16 g/mol . The exact mass is 151.063328530 g/mol and the monoisotopic mass is 151.063328530 g/mol .

Scientific Research Applications

Application 1: Plant Disease Resistance Induction

  • Summary of the Application : 2,6-Dimethylnicotinic acid and its derivatives have been studied for their potential to induce plants’ natural immune system . This method is based on activating the plant’s natural defenses, making them resistant to infections even before the first symptoms appear .
  • Methods of Application or Experimental Procedures : The study involved the preparation, characterization, phytotoxicity, and plant resistance induction efficacy of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids . The plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
  • Results or Outcomes : The study found that these substances could potentially act as elicitors, stimulating the immune system of plants and making them resistant to infections .

Application 2: Deuterium Labeling

  • Summary of the Application : 2,6-Dimethylnicotinic acid has been used in the preparation of deuterated methyl and dimethyl substituted nicotinic acids . Deuterium labeling is a method used in chemistry to track the passage of an atom or atoms through a reaction .
  • Methods of Application or Experimental Procedures : The methyl groups of 2,6-dimethylnicotinic acid were deuterated by an H–D exchange reaction under conditions of 1% NaOD/D2O on heating .
  • Results or Outcomes : The study successfully prepared deuterated methyl and dimethyl substituted nicotinic acids .

Application 3: Synthetic Inducer of Plant Resistance

  • Summary of the Application : 2,6-Dichloisonicotinic acid (INA) was first discovered as a synthetic inducer of plant resistance against bacteria and fungi . The application of INA in field conditions increased the resistance of pepper, pear, and rice to diseases caused by pathogens .
  • Methods of Application or Experimental Procedures : INA is applied to plants to induce their natural immune system . This method is based on activating the plant’s natural defenses, making them resistant to infections even before the first symptoms appear .
  • Results or Outcomes : The study found that INA could potentially act as an elicitor, stimulating the immune system of plants and making them resistant to infections .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKZDAMNFOVXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471012
Record name 2,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylnicotinic acid

CAS RN

5860-71-9
Record name 2,6-Dimethylnicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5860-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylpyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
OM Glozman, LA Zhmurenko, VP Lezina… - Pharmaceutical …, 2001 - Springer
The class of 2-and 4-aminopyridinecarboxylic acid derivatives contains compounds possessing anxiolytic, anticonvulsant, and antiamnesic activity [1–3]. This study was devoted to the …
Number of citations: 4 link.springer.com
EY Nesterova, AS Pugacheva… - Chemistry of Heterocyclic …, 2012 - Springer
Under Curtius rearrangement conditions, 2,6-dimethyl-3,5-pyridinedicarboxylic acid azides form the corresponding isocyanates which react in situ with ammonia, primary and …
Number of citations: 1 link.springer.com
H Tsumoto, C Murata, N Miyata, R Taguchi… - Chemical and …, 2003 - jstage.jst.go.jp
Methyl groups of 6-methylnicotinic acid and 2, 6-dimethylnicotinic acid were deuterated by an H–D exchange reaction under conditions of 1% NaOD/D2O on heating. With a …
Number of citations: 7 www.jstage.jst.go.jp
LA Zhmurenko, GM Molodavkin, TA Voronina… - Pharmaceutical …, 2012 - Springer
The synthesis of compounds effective in the treatment of anxiety—depression disorders is described. It is established that 4,6-dimethyl-2-(4-chlorophenyl)-2,3-dihydro-1H-pyrazolo[4,3-c]…
Number of citations: 22 link.springer.com
E Tittensor, DG Wibberley - Journal of the Chemical Society (Resumed …, 1958 - pubs.rsc.org
… When two molecules of benzaldehyde condensed with 2 : 6-dimethylnicotinic acid or its ethyl ester only 2-(2-hydroxyphenethyl)-6-styrylnicotinic lactone (I11 ; R = Ph ; R’ = Ph*CH:CH) …
Number of citations: 3 pubs.rsc.org
ЕЮ Нестерова, АС Пугачева… - Chemistry of Heterocyclic …, 2013 - hgs.osi.lv
Under Curtius rearrangement conditions, 2, 6-dimethyl-3, 5-pyridinedicarboxylic acid azides form the corresponding isocyanates which react in situ with ammonia, primary and …
Number of citations: 3 hgs.osi.lv
C Chen-Yu, C Jy-Yih, L Mei-Jing - Heterocycles, 1996 - infona.pl
Phenyllithium was found to attack preferentially the ester group of 5-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-2,6-dimethylnicotinic acid ethyl ester (6) to give phenyl ketone (7) and …
Number of citations: 11 www.infona.pl
GB BACHMAN, RS Barker - The Journal of Organic Chemistry, 1949 - ACS Publications
The resulting pyridoquinolones (using H2SO<) or chloropyridoquinolines (using POCI3) could then be converted into the desired amino derivatives by processes which are well known …
Number of citations: 25 pubs.acs.org
A Palani, S Shapiro, H Josien, T Bara… - Journal of medicinal …, 2002 - ACS Publications
We previously reported the discovery of 4-[(Z)-(4-bromophenyl)(ethoxyimino)methyl]-1‘-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4‘-methyl-1,4‘-bipiperidine N-oxide 1 (SCH 351125) as an …
Number of citations: 105 pubs.acs.org
S Ren, P McNamara, P Royster, J Lee… - Journal of Labelled …, 2007 - Wiley Online Library
Benzyl‐4‐hydroxy[2‐ 14 C]piperidine, a useful intermediate in labeled compound synthesis, was prepared from [ 14 C]formaldehyde in high yield. The distribution pattern of 14 C in the …

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